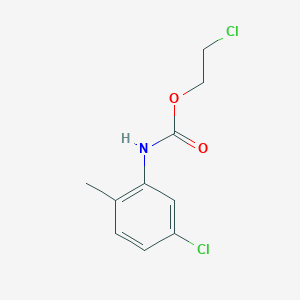![molecular formula C12H17ClO B11958433 [3-Chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6965-76-0](/img/structure/B11958433.png)
[3-Chloro-1-(1-methylethoxy)propyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Chloro-1-(1-methylethoxy)propyl]benzene: is an organic compound with the molecular formula C12H17ClO and a molecular weight of 212.717 g/mol . It is commonly used in various industrial applications and scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-1-(1-methylethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloro-1-(1-methylethoxy)propane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
[3-Chloro-1-(1-methylethoxy)propyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: and are commonly used reducing agents.
Substitution Reagents: Sodium hydroxide and potassium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones , while reduction can produce alkanes .
Wissenschaftliche Forschungsanwendungen
[3-Chloro-1-(1-methylethoxy)propyl]benzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [3-Chloro-1-(1-methylethoxy)propyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-Chloro-1-(1-methylethoxy)propane]
- [3-Chloro-1-(1-methylethoxy)propyl]toluene
- [3-Chloro-1-(1-methylethoxy)propyl]phenol
Uniqueness
Compared to similar compounds, [3-Chloro-1-(1-methylethoxy)propyl]benzene is unique due to its specific chemical structure and reactivity . The presence of the benzene ring and the chlorine atom provides distinct properties that make it valuable in various applications .
Eigenschaften
CAS-Nummer |
6965-76-0 |
|---|---|
Molekularformel |
C12H17ClO |
Molekulargewicht |
212.71 g/mol |
IUPAC-Name |
(3-chloro-1-propan-2-yloxypropyl)benzene |
InChI |
InChI=1S/C12H17ClO/c1-10(2)14-12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
InChI-Schlüssel |
TZGSPUYRMKYMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(CCCl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


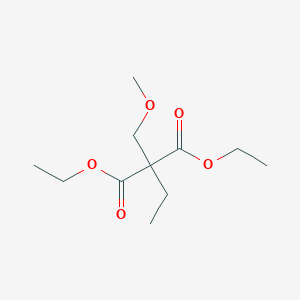

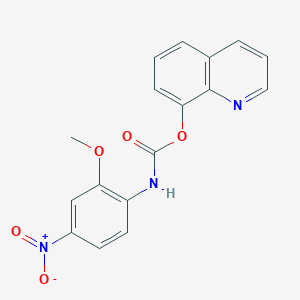

![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
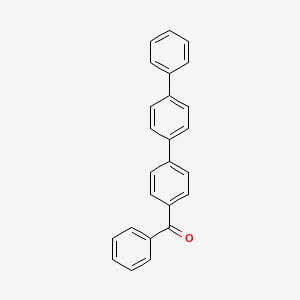
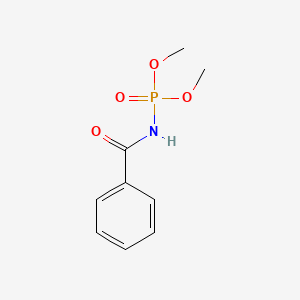
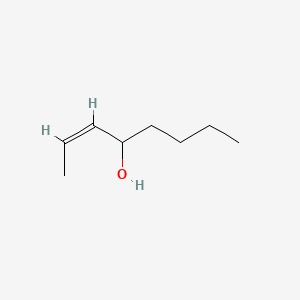

![1-(4'-Methyl[1,1'-biphenyl]-4-yl)-1-octadecanone](/img/structure/B11958408.png)


![8-Methyl-3-phenyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11958425.png)
